molecular formula C6H8F3N3OS B2463546 2-(4,4,4-Trifluoro-1-methyl-3-oxobutylidene)-1-hydrazinecarbothioamide CAS No. 383148-57-0

2-(4,4,4-Trifluoro-1-methyl-3-oxobutylidene)-1-hydrazinecarbothioamide

Cat. No.: B2463546
CAS No.: 383148-57-0
M. Wt: 227.21
InChI Key: QIFOKILIASMLAC-QDEBKDIKSA-N
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Description

2-(4,4,4-Trifluoro-1-methyl-3-oxobutylidene)-1-hydrazinecarbothioamide is a chemical compound known for its unique structure and properties. This compound features a trifluoromethyl group, a hydrazinecarbothioamide moiety, and a ketone functional group, making it an interesting subject for various chemical studies and applications.

Scientific Research Applications

2-(4,4,4-Trifluoro-1-methyl-3-oxobutylidene)-1-hydrazinecarbothioamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Researchers explore its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It finds applications in the development of new materials and chemical processes, particularly in the field of fluorine chemistry.

Preparation Methods

The synthesis of 2-(4,4,4-Trifluoro-1-methyl-3-oxobutylidene)-1-hydrazinecarbothioamide typically involves the reaction of 4,4,4-trifluoro-1-methyl-3-oxobutanal with hydrazinecarbothioamide under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-(4,4,4-Trifluoro-1-methyl-3-oxobutylidene)-1-hydrazinecarbothioamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one of the fluorine atoms. Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

Similar compounds to 2-(4,4,4-Trifluoro-1-methyl-3-oxobutylidene)-1-hydrazinecarbothioamide include:

    2-(4,4,4-Trifluoro-1-methyl-3-oxobutylidene)-1-hydrazinecarboxamide: Similar structure but with a carboxamide group instead of a carbothioamide group.

    4,4,4-Trifluoro-1-methyl-3-oxobutanal: A precursor in the synthesis of the target compound, featuring a similar trifluoromethyl and ketone group.

    Hydrazinecarbothioamide: The hydrazinecarbothioamide moiety without the trifluoromethyl and ketone groups.

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

[(E)-(5,5,5-trifluoro-4-oxopentan-2-ylidene)amino]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F3N3OS/c1-3(11-12-5(10)14)2-4(13)6(7,8)9/h2H2,1H3,(H3,10,12,14)/b11-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIFOKILIASMLAC-QDEBKDIKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=S)N)CC(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=S)N)/CC(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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